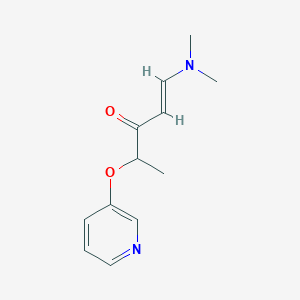
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one (DMAPO) is a heterocyclic compound that has been studied for its potential applications in chemistry, biochemistry, and pharmacology. DMAPO has been found to possess a variety of interesting properties, including high solubility in polar solvents, low toxicity, and a wide range of biological activities. DMAPO has been studied for its potential applications in drug synthesis, drug delivery, and as a possible therapeutic agent.
Aplicaciones Científicas De Investigación
Plant Betalains: Chemistry and Biochemistry
Betalains, pigments found in plants, involve a nitrogenous core structure, betalamic acid. This acid condenses with imino compounds or amino acids/derivatives to form betacyanins and betaxanthins. Such compounds have been identified across 17 plant families within the Caryophyllales order. The synthesis pathway of betalains starts with the hydroxylation of tyrosine to DOPA, leading to betalamic acid formation. This process is crucial for pigment production and commercial extraction due to the pigments' safety and health contributions (Khan & Giridhar, 2015).
Methylene-Linked Liquid Crystal Dimers
Methylene-linked liquid crystal dimers exhibit transitional properties that include a normal nematic phase and a lower temperature twist-bend nematic phase. These properties are attributed to the bent geometry of methylene-linked odd-membered dimers, demonstrating the material's potential in advanced liquid crystal displays and related technologies (Henderson & Imrie, 2011).
Supramolecular Capsules from Calixpyrrole Scaffolds
Calixpyrrole components are used to derive supramolecular capsules, exhibiting clear conformational and structural analogies with calixarenes. These capsules' formation approaches include direct or mediated rim-to-rim interactions and the chemical modification of pyrrole units, highlighting their significance in creating highly selective binding sites for molecular recognition and encapsulation (Ballester, 2011).
Electrochemical Sensors for Paraquat Detection
The widespread use and high acute toxicity of paraquat, a quaternary ammonium herbicide, necessitate efficient detection methods. Electrochemical sensors, particularly those modified with noble metals, metallic nanoparticles, and other materials, have shown high selectivity and sensitivity for paraquat detection in complex matrices, offering advancements in environmental monitoring and food safety (Laghrib et al., 2020).
Propiedades
IUPAC Name |
(E)-1-(dimethylamino)-4-pyridin-3-yloxypent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(12(15)6-8-14(2)3)16-11-5-4-7-13-9-11/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXDZZBYICSCAT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

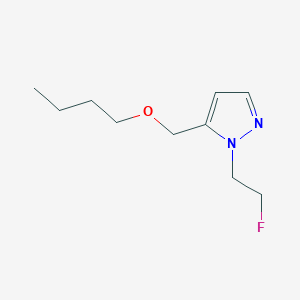

![N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2731333.png)
![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)

![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)
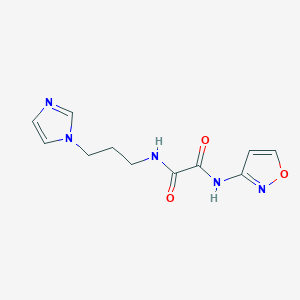
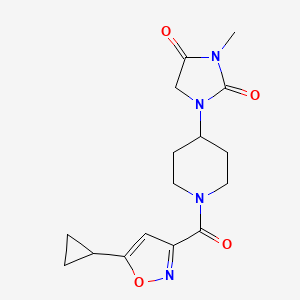
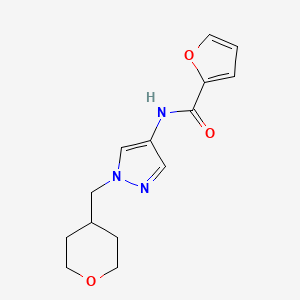
![6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2731347.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2731349.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2731350.png)